1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol
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Overview
Description
1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol is a complex organic compound featuring multiple imidazole groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol typically involves the nucleophilic substitution of imidazole derivatives. One common method includes the reaction of imidazole with formaldehyde and a secondary amine under controlled conditions . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halides and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified imidazole derivatives .
Scientific Research Applications
1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol has numerous applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry and catalysis . In biology, the compound’s imidazole groups make it useful in studying enzyme mechanisms and as a building block for drug design . In medicine, derivatives of this compound have shown potential as antibacterial, antifungal, and anticancer agents . Industrially, it is used in the synthesis of advanced materials and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of 1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol involves its interaction with molecular targets through its imidazole groups. These groups can coordinate with metal ions, making the compound effective in catalysis and enzyme inhibition . The pathways involved often include the formation of stable complexes with transition metals, which can alter the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar compounds to 1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol include other imidazole derivatives such as 1,2-bis((1H-imidazol-1-yl)methyl)benzene and tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine . These compounds share the imidazole core but differ in their substituents and overall structure. The uniqueness of this compound lies in its multiple imidazole groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
185335-23-3 |
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Molecular Formula |
C19H26N10O |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,3-bis[bis(1H-imidazol-2-ylmethyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H26N10O/c30-15(9-28(11-16-20-1-2-21-16)12-17-22-3-4-23-17)10-29(13-18-24-5-6-25-18)14-19-26-7-8-27-19/h1-8,15,30H,9-14H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
NSOPJRLNVUIWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CN(CC2=NC=CN2)CC(CN(CC3=NC=CN3)CC4=NC=CN4)O |
Origin of Product |
United States |
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